molecular formula C16H18Cl2N2O4S B4399320 1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one

1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one

Cat. No.: B4399320
M. Wt: 405.3 g/mol
InChI Key: ZIFFJVPNHSBUIC-UHFFFAOYSA-N
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Description

1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one involves multiple steps, typically starting with the preparation of the core phenylsulfonyl group. The reaction conditions often include the use of chlorinating agents to introduce the dichloro substituents, followed by the incorporation of the piperidinylcarbonyl group through a series of nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one is unique due to its specific substituents and molecular structure. Similar compounds include:

  • 1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine
  • 1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-phenyl-2-pyrrolidinone

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

1-[2,4-dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O4S/c17-12-10-13(18)14(25(23,24)20-8-4-5-15(20)21)9-11(12)16(22)19-6-2-1-3-7-19/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFFJVPNHSBUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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